Nph-peptide
Description
Properties
CAS No. |
84311-50-2 |
|---|---|
Molecular Formula |
C55H78N12O12 |
Molecular Weight |
1099.3 g/mol |
IUPAC Name |
(2S)-6-[6-(4-azido-2-nitroanilino)hexanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H78N12O12/c1-5-7-19-42(59-35-68)50(71)62-45(31-36(3)4)52(73)64-46(32-37-17-11-9-12-18-37)53(74)60-43(20-8-6-2)51(72)63-47(33-38-23-26-40(69)27-24-38)54(75)61-44(55(76)77)21-14-16-30-58-49(70)22-13-10-15-29-57-41-28-25-39(65-66-56)34-48(41)67(78)79/h9,11-12,17-18,23-28,34-36,42-47,57,69H,5-8,10,13-16,19-22,29-33H2,1-4H3,(H,58,70)(H,59,68)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H,76,77)/t42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
KPHWFSOLBPULFR-FQEQRRFLSA-N |
SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |
Appearance |
Solid powder |
Other CAS No. |
84311-50-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XLFXYX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-formyl-Nle-Leu-Phe-NLe-125-I-Tyr-Lys-N-epsilon-6-(4'azido-2'-nitrophenylamino)hexanoate N-formyl-Nle-Leu-Phe-Nle-Tyr-N-epsilon-(6-(4'azido-2'-nitrophenylamino)hexanoyl)Lys N-formyl-norleucyl-leucyl-phenylalanyl-norleucyl-tyrosyl-N-epsilon-(6-(4'-azido-2'-nitrophenylamino)hexanoyl)lysine NPH-peptide |
Origin of Product |
United States |
Synthetic Methodologies for Nph Peptides
Advanced Solid-Phase Peptide Synthesis (SPPS) for Nph-Peptide Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing Nph-peptides due to its efficiency, amenability to automation, and simplified purification steps. nih.govnih.gov The incorporation of the Nph moiety, specifically 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid, as a photolabile linker, represents a significant advancement in SPPS by enabling mild cleavage conditions. nih.govresearchgate.netresearchgate.netnih.gov
The strategic use of Nph-derivatized resins is central to the synthesis of Nph-peptides. These resins incorporate 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid as a linker, which connects the C-terminal amino acid of the growing peptide chain to the solid support. nih.govresearchgate.netresearchgate.netnih.gov This photolabile linker allows for the cleavage of the synthesized peptide from the resin upon exposure to ultraviolet (UV) light (e.g., 365 nm), thereby avoiding the strong acid conditions typically required for peptide detachment in conventional SPPS. nih.govresearchgate.netnih.gov This mild cleavage is particularly advantageous for acid-sensitive peptides or those containing functionalities that might be degraded under harsh acidic environments. nih.govresearchgate.net The protection and deprotection reactions involving Nph can be carried out in a neutral environment, and Nph demonstrates tolerance to both acid and alkali conditions, making it broadly applicable in SPPS without requiring additional chemical reagents for its removal. researchgate.netnih.gov
The choice of protecting group schemes is critical for the successful assembly of Nph-peptides. The two main chemical strategies employed in SPPS are Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl). iris-biotech.debiosynth.com
Fmoc/tBu Strategy: This is the most commonly used strategy for this compound synthesis due to its orthogonality. iris-biotech.debiosynth.compeptide.com The Fmoc group, protecting the Nα-amino group, is base-labile and typically removed with piperidine (B6355638) (e.g., 20% v/v in DMF). iris-biotech.depeptide.combachem.com The side-chain protecting groups (tBu-based) are acid-labile and are removed during the final cleavage from the resin using trifluoroacetic acid (TFA). iris-biotech.debiosynth.compeptide.combachem.com The Nph linker itself has shown high tolerance to Fmoc-SPPS conditions, including 20% piperidine in DMF and pure TFA acidic solutions, making it compatible with this widely adopted method. researchgate.net This allows for the release of a protected peptide fragment from the resin, which can then be used for further assembly. iris-biotech.de
Boc/Bzl Strategy: While less common than Fmoc/tBu for routine synthesis, Boc/Bzl protection can offer superior results for long or difficult peptide sequences. iris-biotech.depeptide.com In this scheme, the Boc group protecting the Nα-amino group is removed using moderate acid conditions (e.g., 50% TFA in dichloromethane), while benzyl-based side-chain protecting groups require stronger acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF) for their removal. iris-biotech.depeptide.compeptide.com The Nph photolabile linker's ability to be cleaved under UV light offers an alternative to these harsh acid conditions for resin cleavage, potentially making Boc/Bzl more attractive for this compound synthesis where such conditions are undesirable. nih.govresearchgate.netnih.gov
The orthogonality of protecting groups is crucial, ensuring that one protecting group can be removed without affecting others present in the molecule. biosynth.compeptide.com The Nph linker's photolabile nature provides an additional layer of orthogonality, allowing for selective cleavage of the peptide from the resin, independent of the protecting group chemistry used for the amino acid side chains. nih.govresearchgate.netnih.gov
Coupling Efficiency: The formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide must be highly efficient. iris-biotech.de For optimal results, coupling yields should ideally approach 99.9% per step. iris-biotech.de Strategies to enhance coupling efficiency include:
Double Couplings: For difficult sequences or sterically hindered amino acids, performing a second coupling step can improve completion. gyrosproteintechnologies.com
Extended Coupling Times: Increasing the reaction duration can allow for more complete conversion, especially for challenging couplings. gyrosproteintechnologies.com
Increased Reagent Equivalents: Using higher concentrations of activated amino acid monomers can drive the reaction to completion. cem.com
Capping: To prevent the formation of "deletion sequences" (peptides missing one or more amino acids), unreacted amino groups can be permanently blocked after each coupling step using capping agents like acetic anhydride. iris-biotech.degyrosproteintechnologies.com
Deprotection Efficiency: The removal of the Nα-protecting group (e.g., Fmoc with piperidine) must also be highly efficient to ensure the amino group is ready for the next coupling step. iris-biotech.de
Monitoring: Deprotection can be monitored by UV/Vis spectroscopy, which quantifies the release of the dibenzofulvene adduct (in Fmoc chemistry) at specific wavelengths (e.g., 289.9 nm or 301.0 nm). peptide.comiris-biotech.de Color tests can also be used to confirm the absence of free amino groups after coupling and complete deprotection. iris-biotech.de
Optimized Protocols: For sequences prone to aggregation, which can slow down Fmoc deprotection kinetics, optimized protocols may involve adjusting piperidine concentration or reaction times. nih.govpeptide.com Some automated synthesizers can monitor deprotection in real-time and extend reaction times as needed. peptide.com
Alternative Bases: While piperidine is standard, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, though care must be taken to avoid side reactions, such as aspartimide formation with aspartic acid residues. peptide.com
| Stepwise Yield (%) | Overall Yield (70-mer peptide, 140 steps) (%) |
| 97 | 1.4 |
| 99 | 24 |
| 99.5 | 50 |
Data derived from the principle that even small improvements in stepwise yield dramatically increase the final product purity. gyrosproteintechnologies.com
The production of Nph-peptides has greatly benefited from the advancements in automated and microwave-assisted solid-phase peptide synthesis (SPPS). These technologies significantly enhance the speed, efficiency, and quality of peptide synthesis, particularly for challenging sequences. researchgate.netnih.gov
Automated Synthesis: Automated peptide synthesizers streamline the repetitive steps of SPPS, including amino acid coupling, deprotection, and washing. researchgate.netbiotage.com This automation reduces manual labor, increases reproducibility, and allows for the high-throughput synthesis of multiple peptides or peptide libraries. cem.com Modern automated synthesizers can queue and synthesize numerous peptides consecutively, maximizing productivity. cem.com
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and precise heating, which dramatically accelerates reaction kinetics in SPPS. researchgate.netnih.govbiotage.comnanbiosis.es
Accelerated Reactions: Microwave energy allows most amino acid coupling reactions to be completed in as little as 5 minutes, and Fmoc deprotection times can be reduced from 15 minutes to typically 3 minutes. nih.gov
Improved Purity and Yield: This accelerated synthesis often leads to improved crude peptide purity and yield compared to conventional methods, especially for difficult sequences that are prone to aggregation. researchgate.netnih.govbiotage.com
Waste Reduction: Innovations like Ultra-Efficient SPPS (UE-SPPS), which combine microwave heating with in-situ quenching and evaporative removal of deprotection base, can eliminate up to 95% of the total waste produced in traditional SPPS by removing wash steps. nih.govcem.com This "one-pot" coupling and deprotection approach significantly reduces solvent consumption. nih.govcem.com
Real-time Monitoring: Microwave-assisted systems often integrate real-time monitoring capabilities (e.g., temperature control, UV monitoring of Fmoc removal), allowing for dynamic adjustment of reaction parameters to ensure complete reactions and minimize side products. gyrosproteintechnologies.comnanbiosis.es
The application of these advanced techniques to this compound production means that peptides incorporating the photolabile Nph linker can be synthesized more rapidly and with higher purity, facilitating their use in various research and application areas. nih.govresearchgate.netnih.gov
Solution-Phase Peptide Synthesis (LPPS) for Nph-Peptides
While SPPS is widely favored for its convenience, Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis, remains a viable and sometimes preferred method for the synthesis of Nph-peptides, particularly for large-scale production, specific peptide sequences, or when certain purification challenges arise with solid-phase methods. nih.govrsc.org LPPS involves conducting peptide bond formation in a homogeneous solution, allowing for traditional purification techniques like crystallization at each step. nih.gov
Segment condensation and fragment coupling are crucial strategies within LPPS for synthesizing longer Nph-peptides. Instead of adding amino acids one by one, pre-synthesized and protected peptide fragments are coupled together. peptide.combachem.com This approach can mitigate issues associated with long chain assembly in SPPS, such as decreasing coupling efficiency and increasing side reactions as the peptide chain grows.
Process Overview:
Smaller, protected this compound fragments are first synthesized, often using either SPPS or LPPS.
These fragments are then purified and coupled in solution. The C-terminus of one fragment is activated (e.g., as an active ester or using carbodiimides), and then reacted with the free N-terminus of another fragment. bachem.comamericanpeptidesociety.org
Common coupling reagents in LPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to reduce racemization and improve efficiency. americanpeptidesociety.org
After each coupling, the product is typically purified by conventional methods such as crystallization or extraction, which can yield highly pure intermediates. nih.govrsc.org
Advantages for Nph-Peptides:
Purity: LPPS, especially with fragment coupling, can lead to very high purity for individual segments, which then translates to higher purity in the final assembled this compound. nih.govrsc.org
Scale-up: LPPS is often more suitable for large-scale production compared to SPPS, as it avoids the use of expensive resins and can be conducted in standard chemical reactors. nih.gov
Addressing Difficult Sequences: For Nph-peptides that might exhibit aggregation or other challenges on solid support, fragment coupling in solution can provide a more controlled environment for bond formation. peptide.com
Incorporation of Complex Moieties: The solution-phase environment can be more forgiving for the incorporation of highly sensitive or complex Nph-containing fragments that might not be compatible with solid-phase conditions.
Challenges:
Solubility: A significant challenge in fragment coupling is the potential insolubility of protected peptide segments, which can hinder reaction progress and purification. peptide.com
Racemization: Activation of the C-terminal residue of a fragment can lead to racemization, particularly for amino acids prone to this side reaction. peptide.com Careful selection of coupling reagents and conditions is necessary to minimize this. americanpeptidesociety.org
Tedious Purification: While yielding high purity, the purification steps in LPPS can be more tedious and time-consuming compared to the simple filtration steps of SPPS. nih.gov However, newer techniques like Group-Assisted Purification (GAP) chemistry aim to simplify purification in LPPS by avoiding chromatography and recrystallization. nih.govrsc.org
The integration of the Nph photolabile linker within fragments synthesized by LPPS or SPPS, followed by their assembly via segment condensation, offers a versatile approach for constructing complex Nph-peptides.
Spectroscopic Techniques for this compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. creative-proteomics.comuzh.ch For Nph-peptides, NMR studies can provide detailed insights into the conformation of the peptide backbone and the spatial orientation of the Nph moiety.
Key NMR parameters used in the structural determination of peptides include:
Chemical Shifts: Sensitive to the local electronic environment and can indicate secondary structure elements. chemrxiv.org
Nuclear Overhauser Effects (NOEs): Provide distance restraints between protons that are close in space (< 5 Å), which is fundamental for 3D structure calculation. uzh.chyoutube.com
Coupling Constants (J-couplings): Can give information about dihedral angles, which define the conformation of the peptide backbone. chemrxiv.org
The following table summarizes typical NMR experiments and the information they provide for peptide structural analysis:
| NMR Experiment | Information Obtained | Relevance to Nph-Peptides |
| 1D ¹H NMR | Overall folding, sample aggregation, and purity assessment. creative-proteomics.com | Rapidly assesses the integrity of the this compound and detects aggregation. |
| 2D TOCSY | Identifies spin systems of amino acid residues. chemrxiv.org | Allows for the assignment of specific amino acid residues in the this compound sequence. |
| 2D NOESY | Determines through-space proximities between protons. youtube.com | Crucial for calculating the 3D structure and the orientation of the Nph group relative to the peptide. |
| 2D ¹H-¹³C HSQC | Resolves overlapping proton signals by spreading them into a second dimension based on the chemical shift of the attached carbon. nih.gov | Enhances resolution for unambiguous assignment of resonances in complex this compound spectra. |
X-ray Crystallography of this compound Complexes and Cocrystals
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. nih.gov In the context of Nph-containing molecules, this technique has been instrumental in understanding the detailed interactions within larger assemblies, such as Neutral Protamine Hagedorn (NPH) insulin (B600854). NPH insulin is a crystalline suspension of insulin, protamine (a poly-arginine peptide), and zinc. iucr.orgresearchgate.net
Studies on NPH microcrystals have successfully used X-ray powder diffraction and single-crystal X-ray analysis to characterize the crystal system and the molecular arrangement. iucr.orgresearchgate.net For instance, analysis of NPH microcrystals revealed a tetragonal crystal system with space group P4₃2₁2. researchgate.net The structure of an insulin-protamine complex grown in the presence of urea (B33335) was determined to a resolution of 1.5 Å. researchgate.net Furthermore, data from NPH microcrystals grown under conditions resembling the pharmaceutical formulation were collected to a resolution of 2.2 Å. researchgate.net These studies have shown that the insulin hexamer undergoes a conformational transition from a T₃R₃ state to a T₆ conformation within the microcrystals. researchgate.net
In another example, the crystal structure of a peptide containing nitrophenylalanine (Nph) bound to the 14-3-3σ protein was solved. rsc.org This revealed specific hydrogen bonding and hydrophobic interactions between the Nph residue and the protein, highlighting the structural basis of its binding. rsc.org
| System | Resolution | Key Structural Insights |
| Insulin-protamine complex with urea | 1.5 Å | Detailed binding mode of protamine to insulin. researchgate.net |
| NPH microcrystals | 2.2 Å | Revealed the T₆ conformation of the insulin hexamer in the drug formulation. researchgate.net |
| Peptide with Nph(+1) bound to 14-3-3σ | Not specified | Nph(+1) forms hydrophobic interactions with Leu218, Ile219, and Leu222 of the protein, and its backbone atoms form hydrogen bonds with Asn175 and Lys122. rsc.org |
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides in solution. formulationbio.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.com The peptide bond is the principal chromophore in the far-UV region (180-260 nm), and the CD spectrum in this region is sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). units.it
The characteristic CD spectral features for common secondary structures are summarized below:
| Secondary Structure | Characteristic CD Bands (nm) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. formulationbio.com |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. springernature.com |
| Random Coil | Strong negative band around 198 nm. formulationbio.com |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for this compound Conformational Studies
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for investigating the secondary structure of peptides, particularly in various environments including solutions, solids, and lipid bilayers. nih.govnih.gov The vibrational frequencies of the amide bonds in the peptide backbone are sensitive to the hydrogen-bonding patterns, which are characteristic of different secondary structures. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly informative. nih.gov
FTIR can be used to study the conformational state of Nph-peptides and their interactions. For example, it can monitor changes in secondary structure upon self-assembly or binding to a target. The technique is also sensitive to the presence of protein aggregates, which often show a characteristic peak around 1620-1630 cm⁻¹. mit.edu Two-dimensional IR (2D IR) spectroscopy can provide even more detailed information about the coupling between different vibrational modes and the conformational dynamics of the peptide. mit.edu
The table below shows the approximate amide I frequencies for different secondary structures:
| Secondary Structure | Amide I Frequency (cm⁻¹) |
| α-Helix | ~1650-1658 |
| β-Sheet | ~1620-1640 (low frequency), ~1680-1695 (high frequency, for antiparallel sheets) |
| Random Coil | ~1640-1650 |
| β-Turn | ~1660-1685 |
| Aggregates | ~1620-1630 mit.edu |
Mass Spectrometry-Based Analyses of Nph-Peptides
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing accurate molecular weight determination and sequence information.
Peptide Mapping and Sequence Verification of Nph-Peptides
Peptide mapping is a fundamental technique used to confirm the primary structure of a protein or peptide. slideshare.netbiopharmaspec.com The process involves the enzymatic or chemical cleavage of the peptide into smaller fragments, which are then separated, typically by liquid chromatography (LC), and analyzed by mass spectrometry. creative-proteomics.com The resulting masses of the fragments are compared to the theoretical masses expected from the known sequence, allowing for sequence confirmation and the identification of any modifications. biopharmaspec.com
For Nph-peptides, peptide mapping would confirm the covalent attachment of the Nph group and its location within the peptide sequence. Any unexpected mass shifts could indicate other post-translational modifications or degradation products. biopharmaspec.com Tandem mass spectrometry (MS/MS) is used to fragment the peptides further, providing sequence-specific information that can pinpoint the exact site of modification.
A specialized application related to "Nph" involves a derivatization strategy termed "NPHylation," which uses 2-nitrophenylhydrazine (B1229437) to modify the carboxy groups of peptides. nih.gov This derivatization significantly increases the hydrophobicity of hydrophilic peptides, improving their retention on reversed-phase columns and enhancing their detection and fragmentation in the mass spectrometer. nih.gov This method has been shown to reduce sequence scrambling and provide more informative fragmentation spectra for certain peptides. nih.gov
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Peptide Dynamics and Interactions
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate the conformational dynamics of peptides and proteins. nih.gov It provides insights into protein structure, folding, intrinsic disorder, and interactions with ligands or other proteins. thermofisher.comthermofisher.com The method relies on the principle that amide hydrogens on the backbone of a peptide can exchange with deuterium atoms when the peptide is placed in a deuterium oxide (D₂O) buffered solution. nih.gov
The rate of this exchange is highly dependent on the solvent accessibility of the amide hydrogens. thermofisher.comthermofisher.com Amide hydrogens in flexible, solvent-exposed regions of the peptide will exchange rapidly, while those involved in stable hydrogen bonds, such as in α-helices and β-sheets, or buried within the peptide's core, will exchange much more slowly. nih.gov
The typical HDX-MS workflow involves several key steps:
Labeling: The peptide of interest is incubated in a D₂O-based buffer for specific periods, initiating the H/D exchange. nih.gov
Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.
Digestion: The deuterated peptide is often proteolytically digested (e.g., with pepsin) into smaller peptide fragments. thermofisher.com
Analysis: The fragments are separated, typically by ultra-performance liquid chromatography (UPLC), and analyzed by mass spectrometry to measure the mass increase in each fragment due to deuterium incorporation. nih.gov
By comparing the deuterium uptake of a peptide in its free state versus its state when bound to a ligand or another protein, researchers can map interaction interfaces and identify allosteric conformational changes. thermofisher.comnih.gov Regions that show a reduction in deuterium exchange upon binding are inferred to be part of the binding site or to have become less flexible due to the interaction. nih.gov A significant challenge in HDX-MS is preventing the loss of the incorporated deuterium label, known as back-exchange, during the analysis workflow. nih.govrsc.org
Table 1: Generalized HDX-MS Workflow for Peptide Analysis
| Step | Procedure | Purpose | Key Considerations |
|---|---|---|---|
| 1. Preparation | Prepare peptide sample and D₂O labeling buffer. | To set up the initial conditions for the exchange experiment. | Buffer conditions should be near-native for the peptide. |
| 2. Labeling | Mix peptide with D₂O buffer for various time points (seconds to hours). | To allow amide hydrogens to exchange with deuterium. | Time points are chosen to capture different rates of exchange. |
| 3. Quenching | Add a quench buffer to rapidly lower pH (to ~2.5) and temperature (to ~0°C). | To stop the exchange reaction and stabilize the deuterium labels. | Quenching must be fast and effective to minimize back-exchange. |
| 4. Digestion | Pass the quenched sample through an online protease column (e.g., pepsin). | To break the protein into smaller peptides for spatial resolution. | Digestion is performed under cold, acidic conditions. |
| 5. Separation | Separate peptide fragments using UPLC with a reversed-phase column. | To resolve individual peptide fragments before MS analysis. | A rapid gradient is used to minimize analysis time and back-exchange. |
| 6. MS Detection | Analyze the eluting peptides with a high-resolution mass spectrometer. | To measure the mass of each peptide fragment and determine its deuterium uptake. | High mass accuracy is crucial for precise measurement. |
| 7. Data Analysis | Compare mass spectra from different time points and conditions. | To calculate deuterium uptake for each peptide and map conformational dynamics. | Specialized software is used to process the complex datasets. |
Physicochemical Characterization of Peptides
Chromatographic and Electrophoretic Separations of Peptides
High-Performance Liquid Chromatography (HPLC) for Peptide Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. nih.gov Its high resolution and sensitivity make it ideal for assessing the purity of synthetic or recombinant peptides and for separating complex peptide mixtures, such as those from proteomic digests. researchgate.nethplc.eu
The most common mode of HPLC for peptide analysis is Reversed-Phase HPLC (RP-HPLC). nih.gov In RP-HPLC, peptides are separated based on their hydrophobicity. The technique typically uses a stationary phase with nonpolar hydrocarbon chains (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. researchgate.net The high resolving power of RP-HPLC allows for the separation of peptides that differ by just a single amino acid. hplc.eu
Other HPLC modes used for peptide analysis include:
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. nih.gov
Size-Exclusion Chromatography (SEC): Separates peptides based on their size and shape. nih.gov
Table 3: Typical Parameters for RP-HPLC Analysis of a Peptide Sample
| Parameter | Setting | Description |
|---|---|---|
| Column | C18, wide pore (e.g., 300 Å) | The C18 alkyl chain provides the hydrophobic stationary phase. Wide pores are necessary for larger peptides. |
| Dimensions | 4.6 x 250 mm | A standard analytical column dimension. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic component used to elute the peptides. |
| Gradient | 5% to 65% B over 60 minutes | A linear gradient of increasing organic solvent concentration to elute peptides based on hydrophobicity. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |
| Detection | UV Absorbance at 214 nm or 280 nm | Detection at 214 nm measures the peptide backbone, while 280 nm is specific for aromatic residues (Trp, Tyr). |
| Temperature | 25-40°C | Controlled temperature ensures reproducible retention times. |
Capillary Electrophoresis for Peptide Heterogeneity Assessment
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of peptide heterogeneity. nih.govnih.gov It separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the peptide's charge-to-mass ratio. nih.gov This makes CE an excellent tool for resolving charge variants that may arise from PTMs (e.g., deamidation, oxidation) or sequence variations. sciex.com
In a typical CE setup, a narrow-bore fused-silica capillary is filled with a background electrolyte (buffer). A sample is injected at one end, and a high voltage is applied across the capillary, causing charged peptides to migrate at different velocities toward the detector. The quality of the separation depends on factors like the pH of the buffer, which influences the charge of both the peptide and the capillary wall. vscht.cz
CE has been successfully applied to the analysis of biopharmaceutical products. For instance, a CE method was developed for the simultaneous determination of protamine and insulin (B600854) in Neutral Protamine Hagedorn (NPH) insulin formulations, completing the separation in under one minute. researchgate.net
Table 4: Example Conditions for Capillary Zone Electrophoresis (CZE) of Peptides
| Parameter | Setting | Purpose |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d. | Provides the channel for electrophoretic separation. |
| Effective Length | 50 cm | The length of the capillary from injection to the detection window. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | The buffer fills the capillary and conducts the current. Low pH ensures most peptides are positively charged. |
| Separation Voltage | 20-30 kV | The driving force for the migration of charged species. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Method for introducing a small plug of the sample into the capillary. |
| Temperature | 25°C | Maintained to ensure reproducible migration times. |
| Detection | UV Absorbance at 200 nm or 214 nm | Wavelengths for detecting the peptide bond. |
Computational Chemistry and Molecular Modeling of Peptides
Molecular Dynamics Simulations for Peptide Conformation and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules, providing detailed insights into the conformational flexibility and structural dynamics of peptides. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a peptide over time, revealing how it folds, unfolds, and samples different conformational states in solution. cmu.edunih.gov
These simulations can faithfully reproduce experimental findings and provide atomic-level detail that is often inaccessible through experiments alone. capes.gov.br For example, MD simulations have been used to:
Predict the folding of peptides into stable structures like β-hairpins in water. biorxiv.org
Demonstrate the refolding of a denatured peptide into its native α-helical structure. nih.gov
Analyze the effects of temperature on peptide side-chain interactions and secondary structure. nih.gov
Accurately predict the structural differences between a native peptide and a more stable mutant version. capes.gov.br
The results from MD simulations provide a dynamic picture of a peptide's behavior, highlighting its flexibility, key intramolecular interactions, and interactions with solvent molecules, which are crucial for understanding its biological function. nih.gov
Table 5: Key Parameters in a Typical Molecular Dynamics Simulation of a Peptide
| Parameter | Example Setting | Description |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters and equations used to calculate the potential energy of the system. |
| Solvent Model | Explicit (e.g., TIP3P water) | The peptide is simulated in a box of explicitly represented water molecules to mimic solution conditions. |
| Ensemble | NVT (constant Volume, Temperature) or NPT (constant Pressure, Temperature) | The thermodynamic conditions under which the simulation is run. |
| Temperature | 300 K | A typical physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure (for NPT simulations). |
| Time Step | 2 fs (femtoseconds) | The small interval at which the equations of motion are integrated. |
| Simulation Time | 100 ns - 1 µs (nanoseconds to microseconds) | The total duration of the simulation, which must be long enough to observe the process of interest. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | The simulation box is replicated in all directions to simulate a bulk system and avoid edge effects. |
In Silico Prediction of Nph-Peptide Binding Sites and Interaction Modes
The prediction of how peptides bind to proteins is a critical aspect of drug design and molecular biology. For Nph-peptides (peptides containing Nitrophenylalanine), computational, or in silico, methods provide powerful tools to predict binding sites and elucidate the specific molecular interactions that stabilize the peptide-protein complex. nih.gov These methods are cost-effective and rapid, allowing for the screening of large libraries and guiding further experimental work. frontiersin.org
Common in silico approaches include molecular docking and molecular dynamics (MD) simulations. nih.gov Molecular docking predicts the preferred orientation of a peptide when bound to a protein target, while MD simulations provide insights into the dynamics and stability of the complex over time. nih.govnih.gov These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding event. nih.govmdpi.com Various web-accessible tools and servers, such as PEP-SiteFinder and FlexPepDock, have been developed to facilitate the prediction of peptide-binding sites on protein surfaces, even when the precise binding location is unknown. frontiersin.orguniv-paris-diderot.fr
A practical example of these principles is the structural analysis of a peptide containing Nitrophenylalanine (Nph) designed to bind to the 14-3-3σ protein. rsc.org In this study, X-ray crystallography provided experimental data that was complemented by computational analysis to understand the interaction modes of the Nph residues. The analysis revealed that specific residues of the peptide form crucial contacts with the protein. For instance, the Nph(+1) residue engages in hydrophobic interactions with Leu218, Ile219, and Leu222 of the 14-3-3 protein. rsc.org Furthermore, the backbone atoms of this same Nph(+1) residue form hydrogen bonds with Asn175 and Lys122, anchoring the peptide in the binding pocket. rsc.org
The table below summarizes the key molecular interactions identified between the Nph-containing peptide and the 14-3-3σ protein, as determined by structural analysis.
Table 1: In Silico and Structural Analysis of this compound Interactions with 14-3-3σ Protein An interactive data table summarizing key molecular interactions.
| Interacting Peptide Residue | Interacting Protein Residue(s) | Type of Interaction |
|---|---|---|
| Thz(-1) | Asn226 | Hydrogen Bond |
| Nph(+1) | Leu218, Ile219, Leu222 | Hydrophobic Interactions |
| Nph(+1) (backbone) | Asn175, Lys122 | Hydrogen Bonds |
Data sourced from structural analysis of PDB: 6TCH. rsc.org
These computational and structural studies highlight how in silico predictions are used to map the binding landscape of Nph-peptides. By identifying the specific amino acids and the nature of the forces involved, researchers can rationally design peptides with improved affinity and specificity for their targets. The convergence of predictive modeling and experimental validation is essential for advancing the therapeutic potential of Nph-peptides. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nph-Peptides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. uestc.edu.cnwikipedia.org In peptide science, QSAR is a powerful tool for predicting the activity of new peptide analogues, optimizing lead compounds, and understanding the structural features essential for bioactivity. mdpi.comnih.gov The process involves characterizing the peptide's structure using molecular descriptors and correlating these descriptors with observed biological activity through statistical methods like partial least squares (PLS). uestc.edu.cnnih.govfrontiersin.org
The application of QSAR to peptides (peptide QSAR) has been used to model various biological activities, including enzyme inhibition and receptor agonism. mdpi.comresearchgate.net The antioxidant capacity of peptides, for example, has been shown to be closely related to their molecular mass, amino acid composition, sequence, and hydrophobicity, all of which can be used as descriptors in a QSAR model. mdpi.com
The results from such studies provide quantitative data that is ideal for building a QSAR model. The table below shows structure-activity relationship data from an Ala-scan of a potent 11-mer GLP-1R agonist, demonstrating how changes in the peptide sequence affect its potency (EC₅₀).
Table 2: Structure-Activity Relationship (SAR) Data from Ala-Scanning of an 11-mer GLP-1R Agonist An interactive data table showing the impact of Alanine substitutions on peptide potency.
| Peptide Analog (Substitution) | Sequence | GLP-1R Agonist Potency (EC₅₀, nM) | Fold Change vs. Parent |
|---|---|---|---|
| Parent Peptide | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 0.2 | 1.0 |
| Ala¹ | H-Ala -Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | >10000 | >50000 |
| Ala³ | H-His-Aib-Ala -Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 0.4 | 2.0 |
| Ala⁴ | H-His-Aib-Glu-Ala -Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 1.9 | 9.5 |
| Ala⁵ | H-His-Aib-Glu-Gly-Ala -Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 0.8 | 4.0 |
| Ala⁶ | H-His-Aib-Glu-Gly-Thr-Ala -Thr-Ser-Asp-Bip-Bip-NH₂ | 2.1 | 10.5 |
| Ala⁷ | H-His-Aib-Glu-Gly-Thr-Phe-Ala -Ser-Asp-Bip-Bip-NH₂ | 0.6 | 3.0 |
| Ala⁸ | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ala -Asp-Bip-Bip-NH₂ | 1.3 | 6.5 |
Data adapted from Mapelli et al., J. Med. Chem. 2021. mdpi.com Aib = α-aminoisobutyric acid, Bip = 4,4'-biphenylalanine.
The data clearly indicates that certain positions, like His¹, are critical for activity, as substitution with Ala leads to a massive loss of potency. mdpi.com In contrast, substitutions at other positions have a more modest effect. This quantitative data serves as the foundation for a QSAR model, which can then be used to predict the activity of peptides with different substitutions, guiding the design of more potent analogues without the need for exhaustive synthesis and testing of every possible combination. mdpi.comnih.gov By mathematically describing the relationship between structure and function, QSAR provides invaluable predictive power in the development of Nph-peptides and other peptide-based therapeutics.
Nph Peptide Derivatives and Chemical Modifications
Engineering Nph-Peptides for Enhanced Properties
Development of Stimuli-Responsive Nph-Peptides (e.g., pH-Responsive, Photo-Responsive)
Stimuli-responsive peptides are designed to undergo a change in their physicochemical properties, such as conformation, solubility, or assembly, in response to specific environmental cues like pH, light, temperature, or redox potential sigmaaldrich.commedchemexpress.comresearchgate.net. The development of Nph-peptide derivatives with stimuli-responsive capabilities leverages the inherent chemical modifiability of peptides and the specific functional groups present within the this compound structure.
pH-Responsive this compound Derivatives pH-responsive peptides typically incorporate amino acids with ionizable side chains, such as aspartic acid (Asp), glutamic acid (Glu), or histidine (His), whose protonation or deprotonation states change with pH nih.govgenscript.com. For instance, poly(L-histidine) (pHis) is a known pH-responsive cationic peptide due to the imidazole (B134444) functional group of histidine genscript.com. Similarly, anionic peptides containing aspartic acid and glutamic acid exhibit pH-responsive behavior due to the deprotonation of their acidic functional groups genscript.com. By strategically incorporating these amino acids into the this compound sequence or by conjugating pH-labile linkages (e.g., hydrazones, cis-aconityls, dimethylmaleic amides, acetals) to this compound, its derivatives could be engineered to respond to specific pH environments sigmaaldrich.comnih.gov. This responsiveness can be exploited for targeted delivery applications, such as releasing cargo in the acidic microenvironment of tumors (pH 6.5-7.2) or within endosomes/lysosomes (pH 4-6.5) medchemexpress.comnih.gov.
Photo-Responsive this compound Derivatives Photo-responsive peptides are designed to undergo reversible changes upon irradiation with light of specific wavelengths, often through the incorporation of photoisomerizable moieties researchgate.net. A key feature of the this compound (CID 3036249) structure is the N-epsilon-6-(4'azido-2'-nitrophenylamino)hexanoate modification on its lysine (B10760008) residue. The 4'-azido-2'-nitrophenylamino group is a well-known photo-activatable moiety, commonly used in photoaffinity labeling due to its ability to form reactive nitrenes upon UV irradiation scispace.com. This inherent structural component suggests that this compound itself, or its derivatives, possesses intrinsic photo-responsive characteristics. The photo-induced isomerization or decomposition of such groups can lead to conformational changes or cleavage events, enabling light-controlled modulation of peptide activity or release researchgate.netscispace.com. For example, azobenzene (B91143) derivatives are widely used as photo-switches in peptides, undergoing trans-cis isomerization upon UV irradiation and cis-trans reversion with visible light, which can induce significant conformational changes in the peptide backbone researchgate.netscispace.commdpi.com.
The design of stimuli-responsive this compound derivatives involves careful consideration of the chemical environment and the desired response.
Table 1: Conceptual Strategies for Stimuli-Responsive this compound Derivatives
| Stimulus | Responsive Moiety/Mechanism | Potential Modification Strategy for this compound | Expected Outcome |
| pH | Ionizable amino acids (Asp, Glu, His); pH-labile linkages | Incorporation of Asp, Glu, His residues into this compound sequence; conjugation with hydrazone or acetal (B89532) linkers | pH-dependent solubility, assembly, or cargo release |
| Light | Photo-activatable groups (e.g., azido-nitrophenylamino); photoisomerizable molecules (e.g., azobenzene) | Leveraging the existing 4'-azido-2'-nitrophenylamino group; conjugation with azobenzene derivatives | Light-induced conformational changes, cleavage, or activation |
Synthesis and Characterization of Covalent Macrocyclic Nph-Peptides
Macrocyclization, the formation of a cyclic structure within a peptide, is a powerful chemical modification that can significantly enhance peptide stability against proteolysis, improve receptor selectivity, and constrain conformation, leading to improved bioactivity and cell permeability nih.govosti.govbiochempeg.com. Covalent macrocyclic peptides are formed by creating one or more covalent bonds that cyclize the linear peptide chain, typically by linking the N- and C-termini, or by forming a bridge between amino acid side chains nih.govrsc.org.
Synthesis Strategies Several strategies can be employed for the covalent macrocyclization of this compound derivatives:
Head-to-tail cyclization: This involves forming an amide bond between the N-terminal amino group and the C-terminal carboxyl group of the linear this compound precursor nih.gov. This is a common method in solid-phase peptide synthesis (SPPS), where the linear peptide is synthesized on a resin, followed by on-resin cyclization or cleavage and cyclization in solution nih.govbeilstein-journals.org.
Side-chain to side-chain cyclization: This method creates a bridge between two reactive side chains within the this compound sequence. Common linkages include disulfide bonds (between cysteine residues), lactam bridges (between lysine and aspartic/glutamic acid), or hydrocarbon staples nih.govrsc.org. Given that this compound (CID 3036249) contains a modified lysine residue, further chemical modification of this side chain, or introduction of other reactive amino acids (e.g., cysteine), could facilitate side-chain cyclization.
Enzymatic Macrocyclization: Certain enzymes, such as asparaginyl endopeptidases (AEPs), are capable of catalyzing peptide macrocyclization, offering high chemo- and regioselectivity osti.govbeilstein-journals.orgnih.govdntb.gov.ua. If this compound or its derivatives are recognized as substrates, enzymatic approaches could provide efficient cyclization routes.
Click Chemistry: Bioorthogonal click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, thiol-ene reactions) are highly efficient and selective methods for forming covalent linkages, which can be adapted for peptide macrocyclization by incorporating appropriate functional groups into this compound derivatives nih.govnih.govutoronto.ca.
Characterization of Macrocyclic Nph-Peptides The successful synthesis and structural integrity of covalent macrocyclic Nph-peptides are typically confirmed using a combination of analytical techniques:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or liquid chromatography-mass spectrometry (LC-MS) are crucial for determining the molecular weight of the cyclized product and confirming the formation of the intramolecular bond, distinguishing it from linear precursors or oligomeric byproducts nih.govrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques (e.g., 1D and 2D NMR) provide detailed information on the chemical structure, conformation, and purity of the macrocycle. Conformational analysis using NMR can reveal the rigidification induced by cyclization rsc.org.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. For macrocyclic peptides, CD can indicate the presence of stable secondary structures (e.g., α-helices, β-turns) that are often induced or stabilized by cyclization rsc.org.
High-Performance Liquid Chromatography (HPLC): HPLC is used for purification and to assess the purity of the synthesized macrocyclic Nph-peptides.
Table 2: General Methods for Covalent Macrocyclization Applicable to this compound Derivatives
| Cyclization Method | Linkage Type | Reactive Groups Involved | Potential Application to this compound Derivatives |
| Head-to-tail | Amide bond | N-terminus, C-terminus | Cyclization of linear this compound sequences |
| Side-chain to side-chain | Disulfide bond | Cysteine thiols | Introduction of Cys residues for disulfide bridge formation |
| Side-chain to side-chain | Lactam bridge | Lysine amine, Asp/Glu carboxyl | Formation of amide bond between Lys (or modified Lys in this compound) and acidic residues |
| Enzymatic | Amide bond | Specific peptide sequences | If this compound sequences are recognized by macrocyclases |
| Click Chemistry | Triazole, Thioether | Azide/Alkyne, Thiol/Alkene | Incorporation of click-compatible handles onto this compound for cyclization |
These chemical modifications and macrocyclization strategies offer promising avenues for tailoring this compound derivatives for specific applications, enhancing their stability, and modulating their biological activity.
Biochemical and Biological Activities of Nph Peptides
Nph-Peptide Interactions with Biological Macromolecules
The interaction of peptides with biological macromolecules is a cornerstone of cellular signaling and function. These interactions are highly specific and can lead to a cascade of downstream effects, including receptor activation, modulation of protein-protein interactions, and regulation of enzyme activity.
Receptor Binding and Activation Mechanisms by Nph-Peptides
A specific "this compound" has been synthesized for the purpose of photoaffinity labeling of the N-formyl peptide receptor on intact human polymorphonuclear leukocytes. medkoo.comnih.gov This peptide acts as a ligand that binds to the receptor. Photoaffinity labeling is a technique used to identify and study the components of a receptor binding site. Upon binding, the peptide can be covalently cross-linked to the receptor by photoactivation, allowing for the identification and characterization of the receptor-ligand complex. nih.gov The N-formyl peptide receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligands, initiates a signaling cascade within the cell, leading to chemotaxis and other inflammatory responses. nih.gov
Modulation of Protein-Protein Interactions by Nph-Peptides
Peptides can serve as modulators of protein-protein interactions (PPIs), which are fundamental to most cellular processes. tdcommons.aiethz.chnih.govfrontiersin.org They can either inhibit or stabilize these interactions, thereby influencing signaling pathways. tdcommons.ainih.gov While there is a large body of research on peptide modulators of PPIs, specific studies focusing on a broadly defined class of "Nph-peptides" are not available. However, the principles of peptide-mediated PPI modulation would apply to any specific this compound designed for such a purpose. For instance, peptides can be designed to mimic the binding interface of a protein, thereby competing with the natural binding partner and inhibiting the interaction. ajwilsonresearch.com
Nph-Peptides as Enzyme Substrates, Inhibitors, or Modulators
Peptides can function as substrates, inhibitors, or allosteric modulators of enzymes. nih.gov In the context of "Nph-peptides," a study on human cathepsin E utilized a peptide series containing p-nitrophenylalanine (Nph) to characterize the enzyme's binding specificities. nih.gov In this case, the peptide Lys-Pro-Ala-Lys-Phe*Nph-Arg-Leu served as a substrate for cathepsin E, an aspartic proteinase. By systematically substituting amino acids at different positions within this peptide, researchers were able to determine the kinetic parameters (Km and kcat) for the enzyme's activity, providing insights into the substrate specificity of cathepsin E's active site. nih.gov This demonstrates the use of a peptide containing an "Nph" modification as a tool to study enzyme function. Peptides, in general, can also act as enzyme inhibitors, with some being competitive, non-competitive, or uncompetitive inhibitors. conicet.gov.ar
Binding Kinetics and Thermodynamics of this compound Interactions
Cellular and Subcellular Dynamics of Nph-Peptides
The ability of peptides to enter cells is a critical aspect of their potential as therapeutic agents. Understanding the mechanisms of cellular uptake is essential for designing effective peptide-based drugs.
Mechanisms of this compound Cellular Uptake (e.g., Pinocytosis, Transporter Systems)
Specific studies detailing the cellular uptake mechanisms of the aforementioned "Nph-peptides" are limited. However, the broader field of cell-penetrating peptides (CPPs) provides a framework for understanding how peptides can enter cells. mdpi.comuni-regensburg.demdpi.comnih.govnih.gov CPPs are a class of peptides that can traverse cellular membranes and deliver various molecular cargoes into the cytoplasm. mdpi.comuni-regensburg.de The primary mechanisms of cellular uptake for peptides include:
Endocytosis : This is a major pathway for the internalization of many peptides and their cargoes. mdpi.comnih.gov Endocytosis can be further categorized into:
Macropinocytosis : A form of fluid-phase endocytosis that involves the formation of large vesicles. mdpi.comnih.gov
Clathrin-mediated endocytosis : Involves the formation of clathrin-coated pits at the plasma membrane. mdpi.comnih.gov
Caveolae-mediated endocytosis : Utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. mdpi.comnih.gov
Direct Translocation : Some peptides are thought to directly penetrate the cell membrane, a process that is not fully understood but may involve the formation of transient pores or membrane destabilization. uni-regensburg.denih.gov
The initial interaction of cationic CPPs with the cell surface is often mediated by electrostatic interactions with negatively charged proteoglycans on the cell surface. mdpi.commdpi.com The specific pathway utilized by a given peptide depends on its sequence, concentration, and the nature of any attached cargo. mdpi.com
Intracellular Trafficking and Subcellular Localization of Nph-Peptides
The journey of Neuropeptides and Peptide Hormones (NPHs) from synthesis to secretion is a highly regulated process involving precise intracellular trafficking and specific subcellular localization. This process ensures that these potent signaling molecules are stored correctly and released only when needed.
The synthesis of NPHs begins in the cell body of neurons or endocrine cells. tmc.edu Like other secreted proteins, the process starts with the translation of mRNA on ribosomes, which produces a precursor molecule called a preprohormone. ditki.comeur.nl This initial precursor contains a signal peptide at its N-terminus that directs it into the endoplasmic reticulum for processing. nih.gov Inside the endoplasmic reticulum, the signal peptide is removed, converting the molecule into a prohormone. wikipedia.orgditki.com The prohormone is then transported to the Golgi apparatus, where it undergoes further modifications and is sorted and packaged into specialized vesicles. eur.nlnih.govditki.com
These vesicles, known as dense-core vesicles (DCVs) or secretory granules, are the primary storage and transport organelles for NPHs in the regulated secretory pathway. nih.govbioone.orgoup.com Within these maturing granules, specific enzymes called prohormone convertases cleave the prohormone into the final, biologically active peptide hormone(s). wikipedia.orgbioone.org The acidic environment within the secretory granules is crucial for activating these processing enzymes. bioone.org
Once packaged, the hormone-containing vesicles are transported from their site of origin in the Golgi to release sites at the plasma membrane. oup.com This transport relies on the cytoskeleton, with vesicles moving along microtubules for long-range transport to the proximity of the release site, and then potentially being transferred to an actin filament network for movement through the cell cortex. oup.com
The subcellular localization of NPHs is tightly controlled. They are concentrated in neurons (specifically in neurosecretory cells), where they can be released into the synaptic cleft or into the circulation from neurohemal organs, and in endocrine cells scattered in various tissues. researchgate.netnih.govresearchgate.net This specific localization within secretory vesicles allows the cell to maintain a ready pool of the hormone, prepared for rapid release upon receiving a specific stimulus, such as a neural signal or another hormonal cue. gpnotebook.com
Influence of Nph-Peptides on Intracellular Signaling Pathways and Gene Expression
NPHs exert their profound influence on cellular function by acting as first messengers in complex signaling cascades. Because they are typically water-soluble, NPHs cannot pass through the cell membrane and instead initiate their effects by binding to specific receptor proteins located on the surface of target cells. wikipedia.orgditki.comeur.nl
The vast majority of NPH receptors are G protein-coupled receptors (GPCRs), a large family of seven-transmembrane domain proteins. researchgate.neteur.nlnih.govnih.gov The binding of an NPH ligand to its GPCR induces a conformational change in the receptor. sketchy.com This change activates associated intracellular proteins called G proteins, which in turn trigger the production of intracellular second messengers. eur.nlontosight.ai Common second messenger systems activated by NPHs include:
Cyclic AMP (cAMP): Activation of adenylyl cyclase leads to the production of cAMP, which can activate protein kinase A (PKA). gpnotebook.comsketchy.comqiagen.com
Calcium Ions (Ca²⁺) and Inositol Trisphosphate (IP₃): Activation of phospholipase C can lead to the generation of IP₃ and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and together with DAG, can activate protein kinase C (PKC). gpnotebook.comsketchy.comacs.org
These second messengers amplify the initial signal and set off a cascade of intracellular events, primarily through the activation of various protein kinases. nih.gov These kinases phosphorylate a multitude of downstream effector proteins, including transcription factors. qiagen.comnih.gov The phosphorylation of transcription factors alters their activity, leading to changes in the expression of specific target genes. qiagen.comscienceopen.com This modulation of gene expression is the ultimate mechanism by which NPHs can induce long-lasting changes in a cell's function, from altering its metabolic state to promoting growth and differentiation. gpnotebook.comontosight.ai For example, corticotropin-releasing hormone (CRH) signaling activates the cAMP pathway, leading to the phosphorylation of the transcription factor CREB and increased transcription of target genes like pro-opiomelanocortin (POMC). qiagen.com
| Peptide Class/Example | Primary Receptor Type | Key Signaling Pathways Activated | General Cellular Outcome |
|---|---|---|---|
| Growth Hormone | Kinase-linked receptor (GHR) | JAK2-STAT pathway | Regulation of growth and gene synthesis (e.g., IGF-1). qiagen.com |
| Neuropeptide Y (NPY) | GPCRs (Y1, Y2, Y5) | Inhibition of adenylyl cyclase, modulation of Ca²⁺ channels, activation of MAPK/Akt and PKA/p38K pathways. frontiersin.org | Neuroprotection, reduced excitotoxicity, regulation of anxiety and feeding. frontiersin.orgnih.gov |
| Orexins (Hypocretins) | GPCRs (OX1R, OX2R) | Phospholipase C (via Gq), cAMP/PKA (via Gi/Gs), p38-MAPK. acs.org | Regulation of arousal, energy metabolism, and adipose tissue development. acs.orgnih.gov |
| Drosophila Insulin-Like Peptides (DILPs) | Tyrosine Kinase Receptor (InR) | PI3K/Akt pathway, repression of FOXO transcription factor. frontiersin.org | Regulation of growth, metabolism, and aging. frontiersin.org |
Roles of Nph-Peptides in Biological Systems (Mechanistic Insights)
Contribution of Nph-Peptides to Intercellular Communication and Systemic Homeostasis
NPHs are fundamental agents of intercellular communication, acting as secreted signals that coordinate the activities of different cells and tissues to maintain systemic homeostasis—the stable internal environment necessary for survival. scienceopen.comresearchgate.netsinica.edu.twacs.org The functional roles of insect neuropeptides, for example, broadly encompass the regulation of homeostasis. nih.govresearchgate.net
This regulation occurs across numerous physiological domains:
Energy Homeostasis: Peptides like orexins (hypocretins), Neuropeptide Y (NPY), and ghrelin are central to the regulation of feeding behavior, energy expenditure, and body weight. nih.govjneurosci.org Orexin neurons, for instance, sense peripheral metabolic cues like glucose and leptin levels to link the body's energy status with arousal states, ensuring an animal seeks food when necessary. nih.gov
Fluid and Osmotic Balance: The regulation of water and salt balance is a critical homeostatic function controlled by NPHs. researchgate.netwikipedia.org In mammals, vasopressin (also known as anti-diuretic hormone) is a key peptide hormone that controls water reabsorption in the kidneys to maintain plasma volume and osmolality.
Stress Response: NPHs are integral to the body's response to stress. Neuropeptide Y, for example, has well-documented stress-relieving and anxiolytic properties and is a key player in stress resilience. acs.org
Peptidergic signaling networks, where multiple NPHs interact, create a robust and adaptable system that allows an organism to coordinate complex physiological networks and maintain stability in the face of internal and external challenges. wikipedia.org
This compound Regulation of Specific Biochemical and Physiological Processes (e.g., Metabolism, Neuroprotection)
Beyond their broad roles, NPHs regulate specific biochemical pathways and physiological functions with high precision. Two prominent examples are metabolism and neuroprotection.
Metabolism: NPHs are master regulators of metabolism. In Drosophila, the eight different insulin-like peptides (DILPs) have distinct but overlapping roles in controlling the balance of carbohydrates and lipids. nih.govbiorxiv.org They trigger signaling cascades that promote the storage of glycogen (B147801) and fat, much like mammalian insulin (B600854). nih.govbiorxiv.org Research has shown that specific DILPs differentially regulate metabolism based on diet; for instance, dilp2 primarily influences glycogen levels, while dilp5 and dilp7 mainly affect triglyceride (fat) synthesis on high-carbohydrate diets. nih.govbiorxiv.org The orexin/hypocretin system also plays a critical role in energy metabolism, not only by stimulating food intake but also by increasing energy expenditure through effects on brown adipose tissue thermogenesis and physical activity. acs.orgresearchgate.netmdpi.com
Neuroprotection: A growing body of evidence highlights the significant neuroprotective functions of certain neuropeptides. frontiersin.orgnih.gov Neuropeptide Y (NPY) has been shown to protect neurons from various insults. lu.se Its neuroprotective mechanisms include reducing glutamate-induced excitotoxicity, suppressing neuroinflammation, and preventing apoptosis (programmed cell death). frontiersin.orgnih.govmdpi.com NPY can protect hippocampal, cortical, and retinal cells from cell death by activating its Y2 and Y5 receptors. frontiersin.orgmdpi.com The peptide NAP (sequence NAPVSIPQ), derived from the activity-dependent neuroprotective protein (ADNP), is another potent neuroprotective agent. nih.govplos.orgresearchgate.net NAP has been shown to protect neurons against toxicity from the beta-amyloid peptide (associated with Alzheimer's disease) and to protect spinal cord motor neurons in models of neurodegeneration. plos.orglktlabs.com
| Peptide/Family | Primary Process Regulated | Specific Mechanistic Insight |
|---|---|---|
| Drosophila Insulin-Like Peptides (DILPs) | Metabolism | Regulate the balance between stored (glycogen, triglycerides) and circulating (trehalose) carbohydrates in response to diet. frontiersin.orgnih.govbiorxiv.org |
| Orexins/Hypocretins | Metabolism & Arousal | Increase energy expenditure, promote brown fat thermogenesis, and stimulate feeding behavior by interacting with other systems like NPY. acs.orgnih.govjneurosci.org |
| Neuropeptide Y (NPY) | Neuroprotection & Stress | Reduces glutamate (B1630785) excitotoxicity via Y2/Y5 receptors and activates MAPK/Akt pathways to promote neuronal survival. frontiersin.orglu.se |
| NAP (Davunetide) | Neuroprotection | Derived from ADNP, it protects against beta-amyloid toxicity and modulates microtubule stability, preserving neuronal structure and function. plos.orgresearchgate.net |
| Pheromone Biosynthesis-Activating Neuropeptide (PBAN) | Reproduction/Behavior | A specific insect NPH that regulates the production and release of sex pheromones in female moths to control mating behavior. mdpi.com |
In Vitro and Preclinical Research Models for Nph Peptides
Cell-Based Assays for Nph-Peptide Activity and Function
Cell-based assays are fundamental tools for evaluating the direct effects of compounds on living cells, offering insights into their activity and function at a molecular and cellular level.
Specific studies detailing receptor binding and functional assays conducted directly with the chemical compound this compound (PubChem CID 3036249) in cultured cells are not extensively documented in the available literature. General methodologies for receptor binding assays, such as radioligand binding, competition binding, and kinetic assays, are widely employed to characterize ligand-receptor interactions, including affinity, kinetics, and receptor density. pepdd.comnih.govemdmillipore.com Functional cell-based assays, including those that measure downstream signaling pathways like cAMP accumulation or protein phosphorylation, are also commonly used to assess the functional impact of compounds on G protein-coupled receptors and kinase activity. oncolines.com However, direct application of these assays to this compound (CID 3036249) is not specifically detailed in the provided search results.
Studies specifically investigating the cellular viability, proliferation, and apoptosis in response to the chemical compound this compound (PubChem CID 3036249) are not extensively documented in the provided search results. While some research mentions "Nph" as part of other compounds or formulations (e.g., naphthalimide-adenine peptide amphiphiles (Nph-A), chlorin (B1196114) e6 embedded in phospholipid nanoparticles (NPh-Ce6), or doxorubicin (B1662922) phospholipid delivery systems (NPh-Dox)), these refer to different chemical entities or delivery systems where "Nph" denotes a component or characteristic, not the specific this compound (CID 3036249). For instance, Nph-A and its crosslinked form Nph-A/Rh-T have been evaluated for cell viability in MDA-MB-231 and HeLa cells using CCK-8 assays, showing varying impacts on viability depending on the concentration and form. nih.gov Similarly, NPh-Ce6 and NPh-Ce6-NGR-R7 have been shown to induce apoptosis in HT-1080 tumor cells. mdpi.comresearchgate.net NPh-Dox-cRGD-Fol(2.0) and NPh-Dox-Fol(2.0) formulations have also demonstrated effects on cell viability and apoptosis in breast cancer cell lines. researchgate.net However, these findings pertain to complex formulations and not directly to the this compound (CID 3036249) as a standalone chemical compound.
Specific research utilizing reporter gene assays or conducting gene expression profiling in response to the chemical compound this compound (PubChem CID 3036249) is not extensively documented in the available literature. Reporter gene assays are widely recognized for their utility in studying gene expression regulation, transcription factor activity, and cell signaling pathways, often employing reporter genes like luciferase or green fluorescent protein (GFP). thermofisher.commdpi.comnih.govberthold.com Gene expression profiling techniques, such as RNA sequencing, are employed to analyze changes in mRNA concentrations and understand global cellular responses to various stimuli. tandfonline.comnih.gov However, direct application of these advanced techniques to investigate the specific effects of this compound (CID 3036249) is not detailed in the provided search results.
Advanced In Vitro Models for this compound Permeability and Transport
Advanced in vitro models are crucial for assessing the permeability and transport characteristics of compounds across biological barriers.
Specific studies investigating the transport of the chemical compound this compound (PubChem CID 3036249) across in vitro blood-brain barrier (BBB) models are not extensively documented in the available literature. In vitro BBB models, including static monolayer, co-culture, and microfluidic systems, are widely used to evaluate the permeability of various substances, including peptides, across the brain's protective barrier. mdpi.comdiva-portal.orgnih.govfrontiersin.orgdovepress.commdpi.comnih.govnih.govmdpi.com These models aim to mimic the tight junctions, efflux transporters, and other characteristics of the in vivo BBB. While some studies have identified novel peptides with varying permeability coefficients across in vitro BBB models, mdpi.comfrontiersin.org direct data for this compound (CID 3036249) are not present in the provided search results.
In Vitro Intestinal Permeation Models for this compound Absorption Studies
In vitro intestinal permeation models are fundamental tools for predicting the oral absorption of therapeutic molecules, including peptides. The human colon carcinoma Caco-2 cell monolayer is widely considered the gold standard for assessing in vitro intestinal permeability and absorption due to its ability to mimic the human intestinal epithelial barrier. zebrafishucl.org These cells, when cultured on transwell inserts, form a confluent monolayer that allows researchers to study the transport rate of compounds across the membrane, simulating the passage from the intestinal lumen into the bloodstream. zebrafishucl.org
Caco-2 cell models can be utilized to investigate various transport mechanisms, including passive diffusion, transporter-mediated interactions, and efflux. zebrafishucl.org Studies on peptides using Caco-2 monolayers have shown that absorption mechanisms often involve bypass transport, where peptides traverse the epithelial cells through paracellular pathways, and some can be absorbed intact. mdpi.comfrontiersin.org Factors such as peptide length, hydrophobicity, and charge can influence their transport across the intestinal barrier. mdpi.comnih.gov While Caco-2 models are valuable for predicting oral absorption, it is important to note that the permeability results may not always perfectly correlate with human intestinal permeability, partly due to the under-expression of certain peptide transporters in these tumorigenic cells. mdpi.com
Despite the general utility of Caco-2 models for peptide absorption studies, specific research findings detailing the intestinal permeation or absorption characteristics of this compound (PubChem CID 3036249) in in vitro models like Caco-2 cell monolayers were not found in the reviewed scientific literature. Its primary application as a photoaffinity label suggests a focus on its binding properties rather than its systemic absorption.
Preclinical Animal Models for this compound Research (Focus on Biological Activity and Distribution)
Preclinical animal models are indispensable for evaluating the biological activity and distribution of compounds in a complex physiological environment, bridging the gap between in vitro research and human studies. cambridge.org These models help investigate pathogenesis, pathophysiology, toxicology, and predict in vivo behavior that cannot be fully elucidated from in vitro studies alone. cambridge.orgnanbiosis.es
Specific research findings detailing the biological activity or distribution of this compound (PubChem CID 3036249) in preclinical animal models, beyond its established use as a photoaffinity label for N-formyl peptide receptors, were not found in the reviewed scientific literature. The following subsections describe the general application of these animal models for peptide research.
Rodent models, particularly mice and rats, are widely employed in preclinical research to investigate the systemic distribution and biological action of peptides. researchgate.netmdpi.com These models are valuable for studying human genetic diseases and various physiological processes. nanbiosis.es For peptides and small proteins (molecular weight ≤ 16 kDa), systemic distribution after subcutaneous administration primarily occurs through diffusion into blood capillaries, while larger molecules are typically taken up by the more porous lymphatic system. mdpi.com
Rodent models are used to assess the bioavailability of peptides and to determine their accumulation in specific tissues or organs. researchgate.net For instance, fluorescently labeled peptides can be used to study biodistribution in vivo using fluorescence or bioluminescence imaging. researchgate.net They are also utilized to investigate the effects of bioactive peptides on various physiological functions, such as anti-aging effects by regulating oxidative stress or influencing the gut microbiota. bosterbio.com
However, specific research findings on the systemic distribution or broader biological action of this compound (PubChem CID 3036249) in rodent models were not found in the reviewed scientific literature.
Zebrafish (Danio rerio) have emerged as a powerful and increasingly utilized model system for developmental and functional studies of various compounds, including peptides. zebrafishucl.orgmdpi.com Their unique advantages include rapid, external development of transparent embryos, which allows for direct visualization of internal processes like organ formation and cell differentiation in real-time. mdpi.com Zebrafish also produce large progenies, making them suitable for high-throughput pharmacological screens. mdpi.com
The high degree of genetic conservation with humans, coupled with advanced genetic manipulation tools like CRISPR/Cas9, enables researchers to study gene function, genetic pathways, and model human diseases such as neurodevelopmental disorders. oup.commdpi.com Zebrafish are used to investigate the development and function of the nervous system, neural circuit formation, and behavior, as well as to screen for potential therapeutic compounds. mdpi.com
Despite the broad applicability of zebrafish models in peptide research, specific research findings detailing developmental or functional studies directly involving this compound (PubChem CID 3036249) were not found in the reviewed scientific literature.
Avian embryo models, particularly the chick chorioallantoic membrane (CAM), are well-established systems for studying vascular development and angiogenesis. nih.gov The CAM is a highly vascularized extraembryonic membrane that develops rapidly and sustains gas exchange and growth throughout embryonic development. nih.gov Its accessibility and the ease with which embryonic vascularization can be directly viewed make it a powerful model for cardiovascular research. nih.govnih.gov
The CAM model allows for real-time visualization of assays and provides complete accessibility to the circulatory system for the intravascular application of substances. It has been used to investigate the effects of various factors on angiogenesis, including growth factors, extracellular matrix components, and potential inhibitors. nih.gov The model is also employed in studies assessing drug delivery and toxicological susceptibility, and in xenobiotic preparations for tissue grafts and tumor growth. nih.gov
However, specific research findings on the effects of this compound (PubChem CID 3036249) on vascular development in avian embryo models were not found in the reviewed scientific literature.
Biomedical Research Applications of Nph Peptides
Nph-Peptides in Advanced Drug Discovery Research
The unique characteristics of Nph-peptides, such as high selectivity and potency, have made them a rapidly expanding class of therapeutic candidates. Innovations in their design and synthesis have addressed historical limitations, enabling their application in oncology, metabolic disorders, and infectious diseases.
The rational design of Nph-peptides allows for the creation of molecules that can precisely interact with and modulate biological pathways implicated in disease. This approach leverages an understanding of protein structures and interactions to develop peptides with high affinity and specificity for their targets, such as disease-related enzymes or protein-protein interfaces.
Key strategies in the rational design of therapeutic Nph-peptides include:
Structure-Based Design: Utilizing computational tools like RosettaDesign and structural data from X-ray crystallography, researchers can design peptide inhibitors that target specific protein conformations. This method has been used to develop inhibitors of amyloid-β aggregation, a key factor in neurodegenerative diseases, and to create selective inhibitors for enzymes like aminopeptidase (B13392206) N (APN), which is involved in cancer progression.
Substrate-Based Approach: By analyzing the substrate preferences of a target enzyme, selective peptide inhibitors can be designed. This strategy was successfully employed to develop an effective Nph-peptide therapeutic against APN-expressing prostate cancer models in vitro and in vivo.
Computational and AI-Driven Design: The integration of artificial intelligence and machine learning algorithms is transforming peptide design. These computational tools can predict peptide-target interactions with high precision, accelerating the optimization of sequence, structure, and pharmacokinetic properties to modulate previously "undruggable" targets like intracellular pathways.
Peptidomimetics: This strategy involves modifying peptides to improve their properties while maintaining their ability to bind to a target. The goal is to create molecules that mimic the key interactions of the original peptide but have enhanced stability and better pharmacokinetic profiles.
| Design Strategy | Target Pathway/Molecule | Application Example |
| Structure-Based Rational Design | Amyloid-β (Aβ) Fibrils | Development of peptide inhibitors to prevent Aβ aggregation in neurodegenerative diseases. |
| Substrate-Based Approach | Aminopeptidase N (APN) | Creation of selective inhibitors for an enzyme that promotes cancer angiogenesis and metastasis. |
| Computational (AI/ML) Design | "Undruggable" targets (e.g., PPIs) | Rapid optimization of peptide sequences to modulate complex intracellular interactions. |
| Peptidomimetics | Platelet integrin αIIbβ3 | Development of drugs like Eptifibatide to treat acute coronary syndrome. |
Nph-peptides are increasingly used to create active targeting drug delivery systems that can direct therapeutic payloads to specific tissues or cells, thereby increasing efficacy and reducing side effects. These systems typically involve conjugating a targeting peptide to a nanocarrier, such as a liposome (B1194612) or nanoparticle, which encapsulates a molecular payload like a chemotherapy drug.
A prominent example is the use of peptides containing the asparagine-glycine-arginine (NGR) motif. The NGR peptide has a strong affinity for the aminopeptidase N (APN/CD13) receptor, which is often overexpressed on the surface of tumor cells and blood vessels. By functionalizing a doxorubicin-loaded phospholipid nanoparticle system with an NGR peptide (termed NPh-Dox-NGR), researchers have demonstrated enhanced accumulation of the drug in tumors. This targeted approach not only increases the specific activity of the drug but also alters the mechanism of cell death, favoring apoptosis.
Peptide-drug conjugates (PDCs) represent another strategy, where a drug is covalently attached to a specific peptide via a cleavable linker. This design temporarily masks the drug's bioactivity, minimizing premature release and off-target effects until it reaches the intended site.
| Targeting Peptide | Receptor/Target | Payload/Application | Delivery System |
| NGR peptide | Aminopeptidase N (APN/CD13) | Doxorubicin (B1662922) | Phospholipid Nanoparticles (NPh-Dox-NGR) |
| Bombesin peptide | Gastrin-releasing peptide receptor | Gold nanoparticles | Gold Nanoparticles |
| Cell-Penetrating Peptides (CPPs) | Cell membranes | Various drug payloads | CPP-conjugated Nanoparticles |
| AD-01 derivative (ALM-201) | CD44 | Anti-angiogenic therapy | Peptide Drug Candidate |
Before clinical use, this compound-based therapeutic candidates undergo rigorous preclinical testing to evaluate their efficacy and pharmacological properties. This stage involves extensive in vitro studies using cell cultures and in vivo assessments in animal models of disease. Currently, there are over 170 peptide drugs in clinical development and many more in preclinical studies, highlighting the rapid growth in this field.
Preclinical development focuses on:
Optimizing Pharmacokinetics: Researchers work to improve the metabolic stability of peptides, which are often susceptible to rapid degradation by proteases.
Evaluating Efficacy: The therapeutic effect of the peptide is tested in relevant disease models. For instance, a rationally designed peptide inhibitor of APN was shown to be an effective therapeutic in preclinical prostate cancer models.
Manufacturing and Scalability: The process for synthesizing the peptide is refined to ensure consistency, purity, and the ability to produce it on a larger scale for future clinical trials.
Several this compound candidates are in late-stage preclinical development for a range of conditions, including solid tumors, diabetes, and obesity. For example, Tirzepatide, a dual agonist peptide, showed significant efficacy in glucose control and weight loss in preclinical and early clinical trials before advancing.
Nph-Peptides in Biosensing and Diagnostic Research
The high specificity and stability of short peptides make them excellent biorecognition elements for biosensors. nih.gov When combined with the signal amplification properties of nanomaterials, Nph-peptides can form the basis of highly sensitive and selective diagnostic platforms.
Development of this compound-Based Biosensors for Biomarker Detection
This compound-based biosensors are being engineered to detect a wide array of disease biomarkers, from viral proteins to indicators of cancer and cardiovascular disease. nih.govmdpi.com These sensors typically immobilize a specific peptide sequence onto a transducer surface, often enhanced with nanoparticles, to capture a target analyte. plos.org The binding event is then converted into a measurable signal, such as an electrochemical or optical response. mdpi.com
A key application is in the detection of cancer biomarkers. For instance, peptides that specifically bind to prostate-specific antigen (PSA), a marker for prostate cancer, have been integrated into electrochemical biosensors for highly sensitive detection. mdpi.com Similarly, this compound sensors have been designed to detect carcinoembryonic antigen (CEA) for colorectal cancer diagnosis and leucine-rich α-2-glycoprotein-1 (LRG1), which helps identify the transition from precancerous adenomas to carcinomas. mdpi.com
In virology, researchers have developed an electrochemical biosensor using chemically modified affinity peptides to detect the dengue virus nonstructural 1 (NS1) protein, a critical biomarker for early dengue fever diagnosis. plos.org In this system, rationally designed peptides were covalently attached to a gold sensor surface, and the binding of NS1 was monitored using square wave voltammetry (SWV) and electrochemical impedance spectroscopy (EIS). plos.org One particular peptide, DGV BP1, was identified as a promising recognition element, achieving a limit of detection for NS1 of 1.49 μg/mL. plos.org
The versatility of this approach allows for the detection of various protein types, including enzymes like proteases and kinases, as well as antibodies. nih.gov The design of these biosensors often involves conjugating the peptide with a redox probe, where the enzymatic activity of the target (e.g., a protease cleaving the peptide) alters the electrochemical signal, enabling quantification. mdpi.com
| Peptide/System | Target Biomarker | Disease/Condition | Detection Principle | Reference |
|---|---|---|---|---|
| DGV BP1 Peptide | Dengue Virus NS1 Protein | Dengue Fever | Electrochemical (SWV, EIS) | plos.org |
| Synthetic Peptides | Prostate-Specific Antigen (PSA) | Prostate Cancer | Electrochemical | mdpi.com |
| Synthetic Peptides | Leucine-rich α-2-glycoprotein-1 (LRG1) | Colorectal Cancer | Electrochemical | mdpi.com |
| Peptide Substrates | Proteases, Kinases | Various Diseases | Electrochemical (Cleavage-based) | nih.gov |
Nph-Peptides in Bioimaging and Molecular Probing Applications
Nph-peptides are increasingly used as probes for molecular imaging, enabling the visualization of biological processes and the specific targeting of diseased tissues. nih.gov These probes typically consist of a targeting peptide linked to an imaging agent, such as a fluorophore, quantum dot, or magnetic nanoparticle. nih.govccmu.edu.cn The peptide component acts as a guide, directing the probe to a specific receptor or biomarker, many of which are overexpressed in diseases like cancer. nih.gov
Fluorescently labeled peptides are powerful tools for interrogating complex cellular structures and molecular interactions. qyaobio.com These peptide-based probes can be designed to be "activatable," where their fluorescence is initially quenched. nih.gov Upon interaction with a target, such as enzymatic cleavage by a protease abundant in a tumor microenvironment, the fluorophore is released from the quencher, generating a strong, localized signal. nih.gov This mechanism, often based on Förster Resonance Energy Transfer (FRET), provides high sensitivity and specificity for imaging enzyme activity in living systems. nih.govqyaobio.com
For example, researchers have developed fluorescent probes for the Kv1.2 potassium channel by labeling hongotoxin 1 (HgTx1) with an Atto488 fluorophore. mdpi.com These probes bind with high affinity and allow for the visualization of the channels in live cells. mdpi.com In another study, peptide-based fluorescent probes were developed to monitor 14-3-3 proteins, which are implicated in cancer and neurodegenerative diseases. beilstein-journals.org
Beyond fluorescent probes, Nph-peptides are used to deliver contrast agents for other imaging modalities. mdpi.com Peptides that target tumor-specific receptors can be conjugated to nanoparticles containing gadolinium (for MRI) or radionuclides (for PET/SPECT imaging), enhancing the signal from the tumor site and improving diagnostic accuracy. nih.govccmu.edu.cn Supramolecular hydrogels formed from peptides can also encapsulate imaging agents, offering high loading capacity and the ability to "smartly" assemble at a pathological site for precise bioimaging. rsc.org
| Probe System | Imaging Modality | Target | Mechanism/Application | Reference |
|---|---|---|---|---|
| Atto488-labeled hongotoxin 1 (A-HgTx) | Fluorescence Microscopy | Kv1.2 potassium channel | High-affinity molecular probe for channel visualization. | mdpi.com |
| Enzyme-activatable peptides (Molecular Beacons) | Fluorescence (FRET) | Tumor-associated proteases | Peptide cleavage activates fluorescence for in vivo enzyme imaging. | nih.gov |
| Aminonaphthimide-labeled peptides | Fluorescence | 14-3-3 proteins | Monitoring proteins involved in cancer and neurodegenerative diseases. | beilstein-journals.org |
| Peptide-conjugated Nanoparticles | MRI, PET, SPECT | Tumor-specific receptors | Targeted delivery of contrast agents for cancer diagnosis. | nih.gov |
| Peptide Supramolecular Hydrogels | Various (e.g., Fluorescence) | Pathological sites | Encapsulation and site-specific delivery of imaging agents. | rsc.org |
Nph-Peptides in Nanobiotechnology and Materials Science
The capacity of peptides to self-assemble into highly ordered nanostructures makes them ideal building blocks in materials science. nih.govchemisgroup.us This "bottom-up" approach allows for the fabrication of novel biomaterials with tunable properties for a wide range of applications in nanobiotechnology. european-mrs.com
Fabrication of this compound Nanostructures for Novel Material Properties
Peptide self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. rsc.org By carefully designing the amino acid sequence, researchers can control the assembly process to create a variety of architectures, including nanotubes, nanofibers, vesicles, and films. nih.govchemisgroup.us
A prominent example is the diphenylalanine (FF) dipeptide, a core recognition motif from the Alzheimer's β-amyloid polypeptide, which readily self-assembles into discrete, stable nanotubes. chemisgroup.usrsc.org These peptide-based nanostructures are not only biocompatible but also exhibit remarkable mechanical, thermal, and electronic properties, including strong piezoelectricity, making them attractive for applications in biosensors, energy harvesting, and bio-electronics. european-mrs.comrsc.org
The functionality of these materials can be expanded by creating peptide-inorganic or peptide-polymer hybrids. chemisgroup.usmdpi.com For instance, combining cationic dipeptides with inorganic polyoxometalates (POMs) results in hybrid spherical nanostructures with unique catalytic and electronic properties. chemisgroup.us Similarly, polymerization-induced self-assembly (PISA) is used to create peptide-polymer hybrid nanostructures, combining the biological functionality of peptides with the robust properties of synthetic polymers. mdpi.com These hybrid materials have shown potential in creating stimulus-responsive systems for various biomedical uses. mdpi.com The fabrication process can be guided by techniques like inkjet printing and photofabrication to create patterned and functional nanostructures directly from synthetic peptides. ccmu.edu.cnrsc.org
| Peptide Building Block | Key Interactions | Resulting Nanostructure | Potential Application | Reference |
|---|---|---|---|---|
| Diphenylalanine (FF) | π-π stacking, H-bonding | Nanotubes, Nanofibrils | Bioelectronics, Piezoelectric devices | chemisgroup.usrsc.org |
| Amphiphilic Peptides (Alternating hydrophobic/hydrophilic residues) | Hydrophobic interactions, H-bonding | β-sheets, Nanofibers, Hydrogels | Tissue engineering, 3D cell culture | rsc.org |
| Cationic Dipeptide + Polyoxometalate (POM) | Electrostatic interactions | Hybrid Spherical Nanostructures | Catalysis, Electronics | chemisgroup.us |
| Peptide-Polymer Conjugates | Self-assembly (PISA) | Micelles, Vesicles (Nano-objects) | Drug delivery, Stimuli-responsive materials | mdpi.com |
Nph-Peptides in the Design of Functional Biohybrid Surfaces
Nph-peptides are instrumental in designing functional biohybrid surfaces, where the biological specificity of a peptide is used to modify the surface of an inorganic or polymeric material. This approach is used to create materials that can interact with biological systems in a controlled and specific manner.
Biofunctionalization with peptides can confer a range of properties to a material's surface. european-mrs.com For example, surfaces can be coated with antimicrobial peptides (AMPs) to prevent biofilm formation, a critical need for medical implants and devices. The association of AMPs with nanoparticles can further enhance their stability and efficacy. researchgate.netnih.gov
In tissue engineering, surfaces are functionalized with cell-adhesive peptide sequences, such as the famous Arginine-Glycine-Aspartic acid (RGD) motif. beilstein-journals.org This sequence, recognized by integrin receptors on cell surfaces, promotes cell attachment, proliferation, and differentiation, guiding the formation of new tissue on scaffolds.
Furthermore, Nph-peptides are central to creating biohybrid systems that merge biological components with electronic materials. european-mrs.com By controlling the self-assembly of peptides on surfaces, it is possible to fabricate unique nanostructures for biocompatible transducers and tiny biosensors based on piezoelectric and plasmonic effects. european-mrs.com These functionalized surfaces are a key component in the development of advanced bio-organic electronics and biointegrated materials. european-mrs.com
| Peptide Type/Sequence | Surface/Material | Function Conferred | Application Area | Reference |
|---|---|---|---|---|
| Antimicrobial Peptides (AMPs) | Medical implants, Nanoparticles | Antimicrobial, Anti-biofilm | Infection control | researchgate.netnih.gov |
| RGD (Arg-Gly-Asp) sequence | Tissue engineering scaffolds, Implants | Cell adhesion and growth | Tissue regeneration | beilstein-journals.org |
| Self-assembling piezoelectric peptides | Electrodes, Device surfaces | Piezoelectric, Transduction | Biosensors, Energy harvesters | european-mrs.com |
| Targeting peptides | Nanoparticles, Sensor chips | Specific molecular recognition | Diagnostics, Targeted delivery | european-mrs.com |
Compound Names Mentioned in this Article
| Compound Name | Abbreviation | Description |
|---|---|---|
| Prostate-Specific Antigen | PSA | A protein biomarker for prostate cancer. |
| Carcinoembryonic Antigen | CEA | A biomarker associated with certain types of cancer, especially colorectal cancer. |
| Leucine-rich α-2-glycoprotein-1 | LRG1 | A biomarker for the adenoma-to-carcinoma transition in colorectal cancer. |
| Nonstructural protein 1 | NS1 | A protein secreted by the dengue virus, used as a diagnostic biomarker. |
| Gadolinium | Gd | A chemical element used as a contrast agent in magnetic resonance imaging (MRI). |
| Hongotoxin 1 | HgTx1 | A peptide toxin used as a molecular probe for potassium channels. |
| Diphenylalanine | FF | A dipeptide known for its ability to self-assemble into various nanostructures. |
| Arginine-Glycine-Aspartic acid | RGD | A tripeptide sequence that promotes cell adhesion by binding to integrin receptors. |
| Polyoxometalates | POMs | A class of inorganic metal-oxygen cluster compounds with catalytic and electronic properties. |
| Atto 488 | - | A fluorescent dye (fluorophore) used for labeling biomolecules. |
| Aminonaphthimide | - | A fluorescent compound used as a reporter group in molecular probes. |
Challenges and Future Directions in Nph Peptide Research
Addressing Stability and Biodegradation Issues in Neuropeptide Applications
A primary obstacle in the development of neuropeptide-based therapeutics is their inherent instability. conceptlifesciences.com Like most peptides, they have short in-vivo half-lives due to their susceptibility to degradation by proteases and rapid clearance from the body. nih.gov Furthermore, their chemical and physical stability can be compromised by factors such as pH, temperature, oxidation, and aggregation. conceptlifesciences.comalliedacademies.org
Several strategies are being employed to enhance neuropeptide stability:
Chemical Modifications: Altering the peptide's structure can significantly improve its resistance to enzymatic breakdown. alliedacademies.org Common modifications include N-terminal acetylation and C-terminal amidation to protect against exopeptidases, and cyclization to create a more rigid structure that is less recognizable by proteases. conceptlifesciences.comcreative-peptides.com
Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with D-amino acids at cleavage sites can prevent recognition by proteases. conceptlifesciences.comnih.govcreative-peptides.com Other unnatural amino acids, such as β- or γ-amino acids, can also be incorporated to enhance stability. creative-peptides.com
Conjugation and Formulation: Attaching polymers like polyethylene (B3416737) glycol (PEG), known as PEGylation, increases the peptide's size and steric hindrance, prolonging its circulation time. creative-peptides.comcreative-peptides.com Encapsulating neuropeptides within protective carriers like liposomes or biodegradable polymer nanoparticles can shield them from degradation until they reach their target. alliedacademies.orgresearchgate.net
Structural Stabilization: For peptides that adopt an α-helical structure to function, a technique called hydrocarbon stapling can be used to "staple" the helix into its bioactive conformation, which enhances both stability and target affinity. nih.gov
| Strategy | Mechanism of Action | Examples/Applications |
|---|---|---|
| Cyclization | Reduces conformational flexibility, making the peptide less susceptible to protease recognition and degradation. conceptlifesciences.comcreative-peptides.comnih.gov | Cyclosporine, a highly stable cyclic peptide, is resistant to gastrointestinal peptidases. creative-peptides.com |
| D-amino Acid Substitution | Proteases are stereospecific for L-amino acids; incorporating D-amino acids prevents enzymatic cleavage. conceptlifesciences.comnih.gov | Triptorelin, a GnRH analog, incorporates a D-amino acid to extend its half-life from 5 minutes to 2.8 hours. creative-peptides.com |
| PEGylation | Increases molecular weight and steric hindrance, reducing renal clearance and protease access. creative-peptides.comcreative-peptides.com | Site-specific PEGylation of GLP-1 increased its plasma half-life 16-fold in rats. creative-peptides.com |
| Terminal Modifications | N-terminal acetylation and C-terminal amidation block exopeptidases from degrading the peptide from its ends. creative-peptides.comcreative-peptides.com | N-acetylation of a Glucose-dependent Insulinotropic Polypeptide (GIP) analog increased its in-vivo half-life to over 24 hours. creative-peptides.com |
Strategies for Enhancing Specificity and Selectivity of Neuropeptide Interactions
While neuropeptides often exhibit high potency, ensuring they interact only with their intended target receptor is critical to avoid off-target effects and potential toxicity. embopress.org The neuropeptide Y (NPY) system, for example, has multiple receptor subtypes (Y1, Y2, Y4, Y5), and developing ligands that are selective for just one subtype is a major goal for therapeutic design. nih.govdoaj.org
Key strategies to improve specificity and selectivity include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence, for instance through truncating the N- or C-terminus or substituting individual amino acids, helps identify which parts of the peptide are essential for binding to a specific receptor subtype. nih.gov
Conformational Constraint: Cyclization or stapling can lock a peptide into a specific three-dimensional shape. nih.gov If this shape closely matches the binding site of the desired receptor but not off-target receptors, selectivity is enhanced. nih.gov
Computational Modeling: In silico docking and molecular dynamics simulations can model how a peptide interacts with its target at an atomic level. nih.govnih.gov This allows researchers to predict which modifications might strengthen binding to the target receptor while weakening interactions with others.
Peptide Analogs: Designing synthetic analogs based on the native neuropeptide sequence allows for fine-tuning of binding properties. For instance, in designing ligands for the Neuropeptide Y Y4 receptor, researchers found that specific arginine residues were essential for receptor activation, guiding the design of more selective agonists. nih.gov
Innovations in Neuropeptide Synthesis, Engineering, and Production Technologies
Producing neuropeptides for research and therapeutic use presents significant manufacturing challenges, especially for longer and more complex sequences. nih.govproteogenix.science Innovations in synthesis and production are crucial for making these molecules more accessible and affordable.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) remains the standard for producing peptides, especially those containing non-natural amino acids. rroij.com Recent innovations focus on automation, digitalization for improved quality control, and the development of greener, more sustainable methods that reduce the use of hazardous solvents. bachem.comispe.org Hybrid approaches that combine the synthesis of smaller peptide fragments (SPPS) with their subsequent joining in a liquid phase (Liquid-Phase Peptide Synthesis or LPPS) are enabling more efficient production of longer peptides. ispe.org
Recombinant Production: For large-scale manufacturing of peptides composed of natural amino acids, recombinant DNA technology is often more cost-effective than chemical synthesis. manufacturingchemist.combachem.compharmiweb.com This involves engineering host organisms like bacteria or yeast to produce the desired peptide. proteogenix.sciencemanufacturingchemist.com Challenges include the potential for the host's own enzymes to degrade the product, but strategies like expressing the peptide as a fusion protein that is later cleaved can improve yields. proteogenix.science
Chemo-Enzymatic Peptide Synthesis (CEPS): This innovative approach uses enzymes to ligate, or join, smaller peptide fragments that can be produced either chemically or recombinantly. bachem.com This method can be highly efficient for producing very long peptides and avoids the need for many of the protective chemical groups used in purely synthetic routes. bachem.com
| Technology | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High purity; allows incorporation of non-natural amino acids; rapid production. rroij.combachem.com | Costly for long peptides; high solvent consumption; lower yields for sequences >50 amino acids. proteogenix.science | Short to medium-length peptides, peptides with complex modifications. |
| Recombinant Production | Cost-effective for large scale; highly efficient for long peptides; allows for correct protein folding. manufacturingchemist.combachem.com | Restricted to natural amino acids; risk of product degradation by host proteases; more complex process development. proteogenix.science | Long peptides and proteins (e.g., Insulin (B600854), Calcitonin). proteogenix.science |
| Hybrid/Chemo-Enzymatic Synthesis | Combines advantages of both methods; efficient for very long or complex peptides; can be more sustainable. bachem.comispe.org | Can be complex to develop and optimize the ligation steps. | Very long peptides (>40 amino acids), cyclic peptides, and bioconjugates. bachem.com |
Integration of Omics Data, Computational Biology, and Artificial Intelligence in Neuropeptide Design and Discovery
The sheer size of the potential chemical space for peptides makes experimental screening of all possibilities impractical. Computational and data-driven approaches are revolutionizing the design of new neuropeptide-based drugs. mdpi.comresearchgate.net
Computational Modeling: Physics-based methods like molecular docking and free energy perturbation can predict the binding affinity and conformation of a peptide to its receptor. nih.gov These tools help prioritize which candidate molecules should be synthesized and tested in the lab, saving time and resources. nih.gov
Machine Learning and AI: Artificial intelligence can analyze vast datasets of known peptide sequences and their functions to "learn" the rules of peptide-protein interactions. mdpi.combiorxiv.org
Predictive Models: AI models can predict a peptide's properties, such as its bioactivity, toxicity, or interaction partners, based on its sequence alone. mdpi.comoup.com For instance, the UMPPI framework uses a protein language model to predict not only if a peptide and protein will interact, but also which specific amino acids are involved in the binding. acs.org
De Novo Design: Generative AI models can design entirely new peptide sequences from scratch that are optimized for a specific function, such as high affinity for a target receptor. drugtargetreview.com
Omics Integration: Neuropeptidomics, which uses techniques like mass spectrometry to identify and quantify large numbers of neuropeptides in biological samples, generates massive datasets. researchgate.netnih.gov Integrating this data with genomic and transcriptomic information allows researchers to build comprehensive maps of neuropeptidergic signaling networks, which can help identify new targets for drug discovery. nih.gov
Exploration of Novel Biological Roles and Emerging Applications for Neuropeptides
While the classical roles of neuropeptides as neurotransmitters and hormones are well-established, research continues to uncover their involvement in a wider range of biological processes, opening up new therapeutic avenues. nih.govacs.org
Novel Biological Roles:
Neuroprotection: Many neuropeptides, including Neuropeptide Y (NPY) and ghrelin, have been shown to have neuroprotective effects, such as reducing inflammation, preventing neuronal death, and clearing away toxic protein aggregates associated with neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netfrontiersin.org
Metabolic Regulation: Beyond their roles in the brain, neuropeptides are key regulators of systemic processes like glucose metabolism, food intake, and energy balance. frontiersin.org
Metal Chelation: Some neuropeptides have been found to bind metal ions like copper and zinc. acs.org This is significant because dysregulation of these metals is implicated in the pathology of neurodegenerative diseases, suggesting a therapeutic role for neuropeptides as metal chelators. acs.org
Emerging Applications:
Q & A
Q. What are the optimal synthesis protocols for Nph-peptide to ensure high purity and yield?
- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key parameters include:
- Resin selection : Use Wang or Rink amide resin for C-terminal modifications .
- Coupling efficiency : Optimize coupling agents (e.g., HBTU/HOBt) and monitor via Kaiser test .
- Deprotection : 20% piperidine in DMF for Fmoc removal, with TFA cleavage for side-chain deprotection .
- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) to achieve >95% purity .
Table 1 : Synthesis Optimization Parameters
| Parameter | Recommendation | Impact on Yield/Purity |
|---|---|---|
| Resin Type | Wang resin (acid-labile) | High yield for linear peptides |
| Coupling Time | 2 hr per amino acid | Minimizes incomplete couplings |
| Cleavage Cocktail | TFA:TIPS:H2O (95:2.5:2.5) | Reduces side reactions |
Q. Which analytical techniques are most reliable for characterizing this compound structure and stability?
- Methodological Answer : Use a multi-technique approach:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) .
- HPLC : Assess purity and degradation under stress conditions (e.g., 40°C for 7 days) .
- Circular Dichroism (CD) : Evaluate secondary structure in aqueous vs. lipid environments .
- NMR : For 3D structural resolution (¹H and ¹³C in DMSO-d6 or D2O) .
Q. How can researchers validate this compound bioactivity in preliminary assays?
- Methodological Answer :
- In vitro assays : Use cell-free systems (e.g., fluorescence polarization for binding affinity) .
- Cell-based assays : Employ HEK293 or CHO cells transfected with target receptors; measure cAMP or Ca²⁺ signaling .
- Positive controls : Compare with known agonists/antagonists (e.g., reference peptides in the same class) .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound bioactivity data across different models?
- Methodological Answer :
- Hypothesis testing : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., cell type vs. peptide concentration) .
- Data triangulation : Combine in vitro, ex vivo (tissue slices), and in vivo (rodent) models to assess translational relevance .
- Statistical rigor : Apply mixed-effects models to account for batch-to-batch variability .
Table 2 : Contradiction Analysis Framework
| Step | Action | Example |
|---|---|---|
| 1 | Identify conflicting datasets | Bioactivity in neurons vs. fibroblasts |
| 2 | Replicate under standardized conditions | Uniform pH, temperature, and peptide solvent |
| 3 | Meta-analysis | Pool data from 5+ independent studies |
Q. What strategies ensure reproducibility in this compound research amid batch-to-batch variability?
- Methodological Answer :
- Pre-synthesis planning : Request certificates of analysis (CoA) with HPLC/MS data and peptide content quantification .
- In-house validation : Re-test each batch via dose-response curves (IC50/EC50 comparisons) .
- Documentation : Adhere to NIH guidelines for reporting experimental conditions (e.g., solvent, storage temperature) .
Q. How can computational modeling enhance the study of this compound structure-function relationships?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate peptide-receptor interactions using GROMACS or AMBER .
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins .
- Machine learning : Train models on existing peptide bioactivity datasets to predict this compound modifications .
Methodological Frameworks
What criteria should guide the formulation of this compound research questions?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to synthesis facilities and analytical tools .
- Novel : Address gaps (e.g., unexplored post-translational modifications) .
- Ethical : Follow institutional guidelines for preclinical studies (e.g., IACUC approval) .
Q. How can researchers integrate contradictory findings into a cohesive narrative?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
